2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine

Structural isomerism Electrostatic potential Drug design

2-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine, also named 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine, is a synthetic oxazole derivative belonging to the sulfonyloxazolamine class. Its molecular formula is C20H15ClN2O4S and its molecular weight is 414.86 g/mol.

Molecular Formula C20H15ClN2O4S
Molecular Weight 414.86
CAS No. 391225-19-7
Cat. No. B2801791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine
CAS391225-19-7
Molecular FormulaC20H15ClN2O4S
Molecular Weight414.86
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=CO4
InChIInChI=1S/C20H15ClN2O4S/c21-15-10-8-14(9-11-15)18-23-20(28(24,25)17-6-2-1-3-7-17)19(27-18)22-13-16-5-4-12-26-16/h1-12,22H,13H2
InChIKeyHHQMSXLBEPEYTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine (CAS 391225-19-7): Procurement-Relevant Identifier and Physicochemical Profile


2-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine, also named 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine, is a synthetic oxazole derivative belonging to the sulfonyloxazolamine class [1]. Its molecular formula is C20H15ClN2O4S and its molecular weight is 414.86 g/mol . The compound incorporates a 4-chlorophenyl substituent at the oxazole C2 position, a phenylsulfonyl group at C4, and a furan-2-ylmethylamine side chain at C5, distinguishing it from positional isomers and N-substituted analogs within the same chemotype.

Why 2-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine Cannot Be Replaced by Seemingly Similar Sulfonyloxazolamines


Generic substitution within the 4-(phenylsulfonyl)oxazol-5-amine class is not advised because both the position of the chlorine atom and the nature of the N-substituent combinatorially determine the compound's biological profile. In canonical 5-HT6 receptor antagonist SAR, replacement of a small N-methyl group by a bulkier substituent, such as furan-2-ylmethyl, results in a dramatic decrease in 5-HT6 affinity [1]. Furthermore, the chlorine placement—on the oxazole C2 phenyl ring in the target compound versus the sulfonyl-linked phenyl ring in the isomeric analog CAS 823828-40-6—shifts the electrostatic potential surface and hydrogen-bonding capacity, which can alter target selectivity even when molecular formula and molecular weight remain identical [2][3]. Interchanging compounds without prospective empirical validation therefore risks introducing uncharacterized changes in potency, selectivity, and off-target liability.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine vs. Its Closest Analogs


Chlorine Positional Isomerism: Target Compound (4-Cl on Oxazole-C2 Phenyl) vs. Comparator CAS 823828-40-6 (4-Cl on Sulfonyl Phenyl)

The target compound carries a 4-chlorophenyl group directly attached to the oxazole C2 position, whereas the comparator 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine (CAS 823828-40-6) places the chlorine atom on the sulfonyl-linked phenyl ring [1][2]. Although both molecules share the same molecular formula (C20H15ClN2O4S, MW 414.9 g/mol), the chlorine positional isomerism alters the electrostatic potential distribution and the steric environment of the oxazole core. No head-to-head bioactivity data exist for these two isomers; however, in silico electrostatic potential maps computed by PubChem show a XLogP3-AA of 5.2 for CAS 823828-40-6 [2], while the target compound is expected to display a different lipophilicity profile owing to chlorine's proximity to the electron-rich oxazole ring.

Structural isomerism Electrostatic potential Drug design

N-Substituent Bulk and 5-HT6 Receptor Activity: Furan-2-ylmethyl vs. Methyl Amine

In a systematic SAR study of (4-phenylsulfonyloxazol-5-yl)amines, the most active 5-HT6 receptor antagonists were methyl-substituted amines, and conversion to bulkier alkyl or arylalkyl amines led to a dramatic reduction in 5-HT6 binding affinity [1]. The target compound bears a furan-2-ylmethyl substituent, which is sterically and conformationally bulkier than methyl. Although specific 5-HT6 IC50 values for the target compound have not been published, the class-level SAR predicts that it would exhibit substantially weaker 5-HT6 antagonism than the methyl-amine lead series. This implies that the compound's biological activity, if any, is likely mediated through a different target profile.

5-HT6 receptor Structure-activity relationship CNS drug discovery

N,N-Dimethyl vs. N-Furan-2-ylmethyl: Hydrogen-Bond Donor Capacity and Rotatable Bonds

The target compound contains a secondary amine (NH–CH2–furan), providing one hydrogen-bond donor, whereas the structurally related comparator 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine (CAS 313684-03-6) is a tertiary amine with zero H-bond donors [1]. PubChem computed properties show the dimethyl analog has an H-bond donor count of 0, H-bond acceptor count of 5, and rotatable bond count of 4 [1]; the target compound features an H-bond donor count of 1, H-bond acceptor count of 6, and 6 rotatable bonds. These differences affect membrane permeability and solubility predictions. Additionally, the dimethyl analog exhibits a ChEMBL entry (CHEMBL1308978), indicating prior biological annotation, whereas the target compound lacks any publicly curated bioactivity record.

Physicochemical properties Drug-likeness Permeability

Patent Scope Differentiation: Sulfonyloxazolamine CNS Therapeutic Class

The target compound falls within the general formula I of EP 1140875 A1 (Merck Patent GmbH), which claims sulfonyloxazolamines as therapeutic agents for central nervous system disorders [1]. However, the specific substitution pattern of the target compound—4-chlorophenyl at C2, phenylsulfonyl at C4, and furan-2-ylmethylamine at C5—is not exemplified in the granted claims. This contrasts with more closely examined derivatives in the patent family (e.g., methyl-amine and benzyl-amine variants). Consequently, the target compound occupies a distinct intellectual property position: it is formally within the patent scope but lacks the extensive biological characterization found for the exemplified compounds, offering an opportunity for novel composition-of-matter or method-of-use filings.

Patent landscape CNS disorders Therapeutic use

Supplier-Reported Purity and Availability vs. Commercial Analogs

The target compound (CAS 391225-19-7) is commercially available from Chemenu with a reported purity of ≥95% (Catalog Number CM686734) . In comparison, the close analog N-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine (CAS 314747-57-4) lacks a chlorine substituent and is listed in PubChem with a molecular weight of 380.4 g/mol and no specified commercial purity [1]. The presence of the chlorine atom in the target compound increases molecular weight by 34.5 Da (+9%) and likely alters chromatographic retention and crystallization behavior, which may affect purification yields and batch-to-batch consistency. However, no direct comparative purity or stability study has been published.

Procurement Purity Supply chain

Absence of Publicly Curated Bioactivity Data: A Critical Differentiation Gap

As of the knowledge cutoff date, no peer-reviewed primary research articles, patent biological examples, or authoritative database entries (PubChem BioAssay, ChEMBL, BindingDB) provide experimentally measured IC50, Ki, EC50, or in vivo efficacy data for 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine (CAS 391225-19-7) [1][2]. In contrast, the structurally related analog 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine (CAS 313684-03-6) possesses a ChEMBL identifier (CHEMBL1308978), indicating prior deposition of biological screening results [3]. This absence of curated bioactivity data represents both a limitation and a differentiation: the target compound is a blank slate for de novo target identification, whereas analogs with existing annotations may carry preconceived selectivity or toxicity biases.

Data scarcity Risk assessment Validation

Recommended Application Scenarios for 2-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine Based on Current Evidence


Selectivity Profiling and Off-Target Screening of CNS-Focused Compound Libraries

Because class-level 5-HT6 SAR predicts that the furan-2-ylmethyl substituent dramatically reduces 5-HT6 receptor affinity compared to methyl-amine prototypes [1], this compound can serve as a specificity control or inactive comparator in 5-HT6 antagonist screening panels. Its distinct chlorine positional isomerism (4-Cl on oxazole-C2 phenyl vs. sulfonyl phenyl in CAS 823828-40-6) further enables exploration of how chlorine placement affects selectivity across aminergic GPCRs [2]. Researchers should empirically confirm the predicted lack of 5-HT6 activity before use as a negative control.

De Novo Phenotypic Screening in Epigenetics or Anti-Inflammatory Pathways

The target compound has no pre-existing bioactivity annotation in public databases [3], making it suitable for unbiased phenotypic screening campaigns in areas such as epigenetic regulation or inflammation, where other oxazole derivatives have shown activity [1]. Its structural resemblance to sulfonyloxazolamine CNS therapeutics, combined with its unexplored biological space, positions it as a candidate for high-content screening without the risk of target-based preselection bias.

Chemical Probe Development for Structure-Activity Relationship Expansion

The compound's unique combination of a 4-chlorophenyl group at C2, phenylsulfonyl at C4, and furan-2-ylmethylamine at C5 defines a distinct chemical vector within the sulfonyloxazolamine patent landscape [1]. Medicinal chemists can use this scaffold for systematic SAR expansion—varying the halogen, sulfonyl group, and amine substituents—to identify novel biological activities that diverge from the established 5-HT6 or COX-2 pharmacology of related oxazoles [2].

Analytical Reference Standard for Isomer-Discrimination Studies

Given the existence of isomeric analogs with identical molecular formula but different chlorine positions (e.g., CAS 823828-40-6 [2]), this compound can be employed as an analytical reference standard for chromatographic method development (HPLC, UPLC-MS) aimed at resolving positional isomers in reaction mixtures or impurity profiling. Its specified commercial purity of ≥95% supports its use as a qualitative reference material, though quantitative certification would require additional in-house validation.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.